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Introduction to Intermedin (Adrenomedullin 2)

Intermedin (IMD), also known as Adrenomedullin 2 (AM2), is a peptide hormone belonging to
the calcitonin gene-related peptide (CGRP) superfamily.[1] Discovered in 2004, it is involved in
a wide range of physiological processes, including the regulation of cardiovascular function,
angiogenesis, and inflammatory responses.[2][3][4] IMD exerts its effects by activating specific
G protein-coupled receptors (GPCRSs), making it an attractive target for drug discovery
programs aimed at developing novel therapeutics for cardiovascular and metabolic diseases.[1]

[4]

IMD is produced from a 148-amino acid precursor, prepro-IMD, which is processed to yield
several biologically active fragments, most notably IMD 1-53 (long form, IMD-L) and IMD 8-47
(short form, IMD-S).[2] These peptides act as agonists at heterodimeric receptors composed of
the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins
(RAMPS): RAMP1, RAMP2, or RAMP3.[2] The specific RAMP subunit associated with CLR
determines the pharmacological profile of the receptor, giving rise to distinct CGRP and AM
receptors.[2]

e CLR/RAMP1: CGRP receptor

e CLR/RAMP2: AM1 receptor
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e CLR/RAMP3: AM2 receptor

Intermedin is a non-selective agonist, capable of activating all three receptor complexes,
though with varying potencies.[2] This promiscuity necessitates the use of well-characterized
cell-based assays to screen for and characterize compounds that modulate IMD signaling in a
receptor-specific manner.

Intermedin Signhaling Pathways

The primary signaling pathway activated by Intermedin upon binding to its cognate receptors is
the Gas-adenylyl cyclase pathway, leading to a robust increase in intracellular cyclic AMP
(cAMP).[5] However, IMD can also signal through other G protein-dependent and -independent
pathways, including Gag/11-mediated calcium mobilization and B-arrestin recruitment, which
can lead to the activation of downstream effectors such as ERK1/2.[3] This phenomenon,
known as biased agonism, where a ligand preferentially activates one signaling pathway over
another, is of significant interest in modern drug discovery.

Below are diagrams illustrating the key signaling pathways activated by Intermedin.
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Intermedin 3-Arrestin Signaling Pathway

Cell-Based Assays for Intermedin B Screening

A variety of cell-based assays can be employed to screen for compounds that modulate
Intermedin signaling. The choice of assay will depend on the specific research question, the
desired throughput, and the signaling pathway of interest. The three most common and robust
assays for screening Intermedin mimetics or antagonists are:

o CAMP Accumulation Assays: To measure the activation of the Gas pathway.

e [B-Arrestin Recruitment Assays: To assess G protein-independent signaling and biased
agonism.

» Calcium Mobilization Assays: To detect activation of the Gaq pathway.

The following sections provide detailed protocols for each of these assays.

cAMP Accumulation Assay

Principle: This assay quantifies the intracellular concentration of CAMP produced upon
activation of Gas-coupled receptors. A common method utilizes a genetically engineered
biosensor, such as Promega's GloSensor™, which consists of a cAMP-binding domain fused to
a circularly permuted firefly luciferase. Binding of CAMP to the biosensor causes a
conformational change that results in increased light output, which is directly proportional to the
cAMP concentration.[6][7][8]

Experimental Workflow:
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Workflow for a GloSensor™ cAMP Assay
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Protocol: GloSensor™ cAMP Assay
Materials:

o HEK293 cells stably co-expressing the desired CLR/RAMP combination and the
pGloSensor™-22F cAMP Plasmid.

e Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics
(e.g., G418 for CLR/RAMP, hygromycin for GloSensor™ plasmid).

o Assay Buffer: CO2-independent cell culture medium (e.g., Gibco™ CO2 Independent
Medium) with 10% FBS.

e GloSensor™ cAMP Reagent (Promega, Cat. No. E1290).
e Intermedin B (positive control).

e Test compounds.

» White, opaque 384-well assay plates.

e Luminometer.

Procedure:

e Cell Culture and Seeding:

[e]

Culture the stable HEK293 cell line under standard conditions (37°C, 5% CQO2).

o

On the day before the assay, harvest the cells and resuspend them in culture medium to a
density of 2.5 x 10”5 cells/mL.

(¢]

Dispense 20 pL of the cell suspension (5,000 cells/well) into each well of a 384-well plate.

[¢]

Incubate the plate overnight at 37°C, 5% CO2.

e Assay Protocol:
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o Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions by
dissolving it in the assay buffer.

o Remove the culture medium from the cell plate and add 20 pL of the GloSensor™ cAMP
Reagent solution to each well.

o Equilibrate the plate at room temperature for 2 hours in the dark.
o Prepare serial dilutions of Intermedin B and test compounds in assay buffer.

o Add 10 pL of the compound dilutions to the respective wells. For control wells, add 10 pL
of assay buffer (vehicle) or a known agonist/antagonist.

o Incubate the plate at room temperature for 15-20 minutes.

o

Measure luminescence using a plate-reading luminometer.

o Data Analysis:
o Normalize the luminescence signal of each well to the vehicle control.

o For agonist screening, plot the normalized luminescence against the log of the compound
concentration and fit the data to a sigmoidal dose-response curve to determine the EC50
value.

o For antagonist screening, perform the assay in the presence of a fixed concentration of
Intermedin B (e.g., EC80) and varying concentrations of the test compound. Calculate the
IC50 value from the resulting dose-response curve.

Quantitative Data:
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Peptide Receptor Cell Line Assay Type pEC50 Reference
CGRP

Intermedin-47 (CLR/RAMP1  COS-7 cAMP 8.24 £ 0.05 [2]
)
AM1

Intermedin-47 (CLR/RAMP2  COS-7 cAMP 8.52 £ 0.09 [2]
)
AM2

Intermedin-47 (CLR/RAMP3  COS-7 cAMP 8.82 £ 0.06 [2]
)
CGRP

Intermedin-40 (CLR/RAMP1  COS-7 CAMP 7.91+0.11 [2]
)
AM1

Intermedin-40 (CLR/RAMP2  COS-7 cAMP 8.25 £ 0.09 [2]
)
AM2

Intermedin-40 (CLR/RAMP3  COS-7 cAMP 8.56 £ 0.04 [2]

)

B-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of 3-arrestin to the activated GPCR. The

Tango™ GPCR Assay Technology (Thermo Fisher Scientific) is a widely used platform for this

purpose.[9][10] In this system, the GPCR of interest is fused to a transcription factor (e.g.,

Gal4-VP16), and B-arrestin is fused to a protease (e.g., TEV protease). Upon ligand-induced

receptor activation, the protease-tagged (-arrestin is recruited to the GPCR, leading to the

cleavage of the transcription factor. The liberated transcription factor then translocates to the

nucleus and drives the expression of a reporter gene, such as (3-lactamase or luciferase.[9][10]

Protocol: Tango™ [-Arrestin Assay

Materials:

© 2025 BenchChem. All rights reserved.

7/14

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3415642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3415642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3415642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3415642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3415642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3415642/
https://pubmed.ncbi.nlm.nih.gov/26928547/
https://www.moleculardevices.com/en/assets/app-note/dd/flipr/measuring-gpcr-activity-using-tango-gpcr-assay-on-flipr-tetra-fluorimetric
https://pubmed.ncbi.nlm.nih.gov/26928547/
https://www.moleculardevices.com/en/assets/app-note/dd/flipr/measuring-gpcr-activity-using-tango-gpcr-assay-on-flipr-tetra-fluorimetric
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e U20S or HEK293 cells stably expressing the Tango™ construct for the desired CLR/RAMP
receptor and the B-arrestin-protease fusion.

e Culture Medium: As per the cell line supplier's recommendation, with appropriate selection
antibiotics.

e Assay Medium: Opti-MEM or other serum-free medium.

e LiveBLAzer™-FRET B/G Substrate (for 3-lactamase reporter).
e Intermedin B (positive control).

e Test compounds.

e White, clear-bottom 384-well assay plates.

e Fluorescence plate reader.

Procedure:

Cell Seeding:
o Harvest and resuspend the cells in assay medium to a density of 3.125 x 1075 cells/mL.

o Dispense 32 L of the cell suspension (10,000 cells/well) into each well of the 384-well
plate.

Compound Addition:
o Prepare serial dilutions of Intermedin B and test compounds in assay medium.
o Add 8 pL of the compound dilutions to the respective wells.

Incubation:

o Incubate the plate for 16 hours in a humidified incubator at 37°C, 5% CO2.

Substrate Addition and Detection:
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[e]

o

[¢]

o

fluorescein).

e Data Analysis:

o Calculate the ratio of the emission at 460 nm to 530 nm.

o Normalize the ratio to the vehicle control.

Add 8 pL of the substrate solution to each well.

Incubate the plate for 2 hours at room temperature in the dark.

Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's protocol.

Measure the fluorescence at two wavelengths (e.g., 460 nm for coumarin and 530 nm for

o Generate dose-response curves and calculate EC50 or IC50 values as described for the

CAMP assay.

Quantitative Data:

Peptide Receptor Cell Line Assay Type EC50 (nM) Reference
CGRP
Intermedin (CLR/RAMP1  U20S Tango™ 1.2 9]
)
AM1
Intermedin (CLR/RAMP2  U20S Tango™ 0.8 [9]
)
AM2
Intermedin (CLR/RAMP3  U20S Tango™ 0.5 9]

)

Calcium Mobilization Assay

Principle: This assay measures the transient increase in intracellular calcium concentration

upon activation of Gag-coupled GPCRs. While Intermedin primarily signals through Gas,

coupling to Gaq and subsequent calcium release can occur, especially with certain receptor
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subtypes or in specific cellular contexts.[5] The assay typically uses a calcium-sensitive
fluorescent dye, such as Fluo-4 AM or Fura-2 AM, which exhibits an increase in fluorescence
intensity upon binding to free calcium.[11][12]

Protocol: Fluo-4 Calcium Mobilization Assay

Materials:

o HEK293 or CHO cells stably expressing the desired CLR/RAMP receptor. To enhance a
calcium signal from a Gs-coupled receptor, co-expression with a promiscuous G protein like
Gal6 can be employed.

e Culture Medium: As appropriate for the cell line.

o Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

e Fluo-4 AM calcium indicator dye.

e Probenecid (to inhibit dye leakage from cells).

» Intermedin B (positive control).

e Test compounds.

e Black, clear-bottom 384-well assay plates.

» Fluorescence plate reader with kinetic reading capabilities and an integrated liquid handling
system (e.g., FLIPR or FlexStation).

Procedure:

e Cell Seeding:

o Seed the cells into 384-well plates at a density of 10,000-20,000 cells per well and
incubate overnight.

e Dye Loading:
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o Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.
o Remove the culture medium and add 20 pL of the dye loading solution to each well.

o Incubate for 1 hour at 37°C.

e Assay:

[¢]

Place the cell plate and the compound plate in the fluorescence plate reader.

[¢]

Establish a stable baseline fluorescence reading for 10-20 seconds.

[e]

Use the integrated liquid handler to add 10 pL of the test compound or Intermedin B to
the wells.

[e]

Immediately begin kinetic fluorescence readings for 1-2 minutes.
e Data Analysis:

o The response is typically measured as the peak fluorescence intensity minus the baseline
fluorescence.

o Normalize the data to the vehicle control.
o Generate dose-response curves and calculate EC50 or IC50 values.

Quantitative Data:

Peptide Receptor Cell Line Assay Type EC50 (nM) Reference
AM1
] Endothelial
Intermedin (CLR/RAMP2  HUVEC . 1.29+0.12 [5]
) Permeability
AM1
Adrenomedull Endothelial
) (CLR/RAMP2  HUVEC » 0.24 + 0.07 [5]
in Permeability

)
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Note: Direct calcium mobilization EC50 values for Intermedin are less commonly reported as it
is primarily a Gas-coupled peptide. The data above reflects a functional assay in HUVECs that
is downstream of cCAMP signaling but demonstrates a measurable cellular response.

Summary and Recommendations

The choice of cell-based assay for Intermedin B screening should be guided by the specific
goals of the drug discovery program.

» For identifying potent agonists or antagonists that target the primary signaling pathway of
Intermedin, the cAMP accumulation assay is the most direct and robust method.

» To investigate biased agonism and the potential for G protein-independent signaling, the (3-
arrestin recruitment assay is an essential tool.

e The calcium mobilization assay, particularly with Gal6 co-expression, can be a valuable
secondary assay to further characterize the signaling profile of lead compounds.

By employing these detailed protocols and understanding the underlying signaling pathways,
researchers can effectively screen for and characterize novel modulators of Intermedin B,
paving the way for the development of new therapies for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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